2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
CAS No.: 1352396-16-7
Cat. No.: VC11656728
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352396-16-7 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c1-5-4-6-2-3-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | CUCDQYMVLGCXMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)N=C(C=C2)C(=O)O |
| Canonical SMILES | CC1=CC2=C(N1)N=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (C₉H₈N₂O₂) features a bicyclic framework with a pyrrole ring fused to a pyridine moiety. The methyl group at position 2 and the carboxylic acid at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Compared to its 3-carboxylic acid isomer (CAS 1000340-27-1), which has a molecular weight of 176.172 g/mol , the 6-carboxylic acid variant shares the same empirical formula but distinct physicochemical properties due to substituent positioning.
Key Properties:
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Molecular Weight: 176.172 g/mol (theoretical)
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Hydrogen Bond Donors/Acceptors: 2 donors (NH, COOH) and 4 acceptors (pyridine N, carboxylic acid O)
The carboxylic acid group enhances water solubility relative to non-polar derivatives, while the methyl group at C2 may stabilize the pyrrole ring through steric hindrance .
Synthetic Routes and Modifications
Core Scaffold Synthesis
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically begins with halogenated precursors. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate for Suzuki-Miyaura couplings and nucleophilic substitutions . Adapting this approach, 2-methyl-6-carboxylic acid derivatives could be synthesized via:
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Directed Lithiation: Using sec-BuLi to functionalize the C2 position, followed by quenching with methyl iodide.
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Carboxylic Acid Introduction: Hydrolysis of a pre-installed ester group at C6, as demonstrated in the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamides .
Example Pathway:
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Protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group.
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Lithiation at C2, methylation, and subsequent esterification at C6.
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK3/JAK1) |
|---|---|---|---|
| Initial analog 6 | 1100 | 2900 | 2.6 |
| Optimized 14c | 4.5 | 230 | 51 |
Data adapted from demonstrates that strategic substitutions (e.g., carbamoyl groups) enhance potency and selectivity.
Physicochemical and ADME Profiles
Metabolic Stability
Hydrophobic substituents like cyclohexylamino groups improve target engagement but increase metabolic clearance. For instance, compound 14c (LogP=4.1) showed high clearance in liver microsomes, whereas hydroxylated derivatives (e.g., 11k, LogP=3.2) exhibited improved stability . The carboxylic acid in 2-methyl-6-carboxylic acid may mitigate lipophilicity, potentially enhancing pharmacokinetics.
Industrial and Regulatory Considerations
Tariff and Regulatory Status
Under HS Code 2933990090, pyrrolopyridine derivatives are classified as nitrogen heterocycles with a 6.5% MFN tariff . Regulatory approval would require extensive toxicity profiling, given the immunomodulatory risks associated with JAK inhibitors .
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